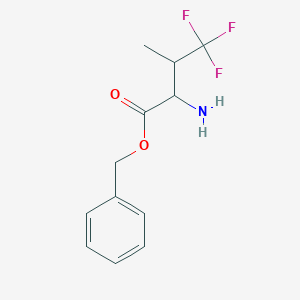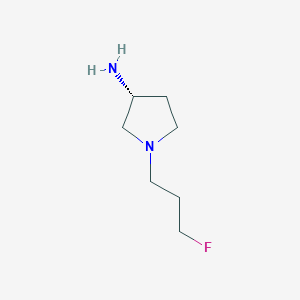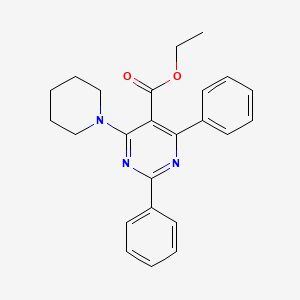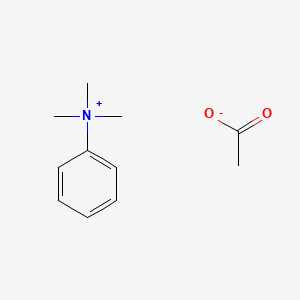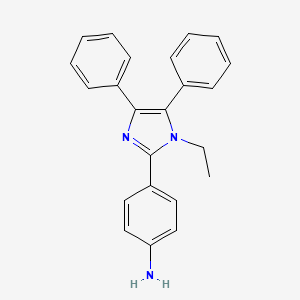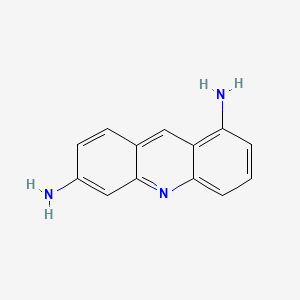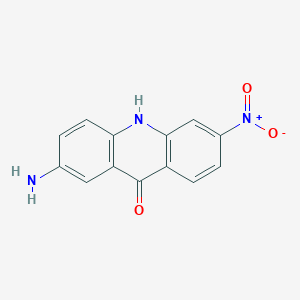
2-Amino-6-nitroacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their planar structure and are often used in dyes, antiseptics, and as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitroacridin-9(10H)-one typically involves the nitration of acridin-9(10H)-one followed by the introduction of an amino group. One common method is:
Nitration: Acridin-9(10H)-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro or nitroso group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a chloro derivative.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diaminoacridin-9(10H)-one.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe due to its planar structure and ability to intercalate with DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-nitroacridin-9(10H)-one, particularly in biological systems, involves intercalation with DNA. This intercalation can disrupt DNA replication and transcription, leading to cell death. The amino and nitro groups can also participate in redox reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known dye used in cell biology for staining nucleic acids.
Proflavine: An acridine derivative used as an antiseptic and in the treatment of wounds.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Uniqueness
2-Amino-6-nitroacridin-9(10H)-one is unique due to the presence of both amino and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with biological molecules and make it a versatile compound for various applications.
Properties
CAS No. |
65163-80-6 |
|---|---|
Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-6-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H9N3O3/c14-7-1-4-11-10(5-7)13(17)9-3-2-8(16(18)19)6-12(9)15-11/h1-6H,14H2,(H,15,17) |
InChI Key |
HIXDTJUOZDMHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
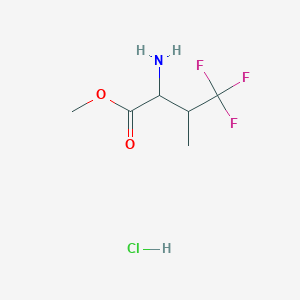
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)
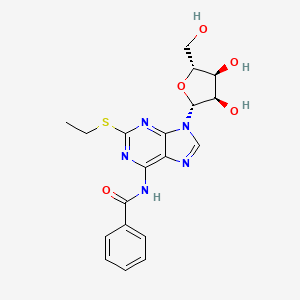
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
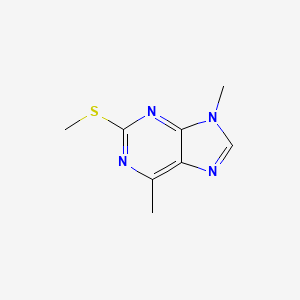
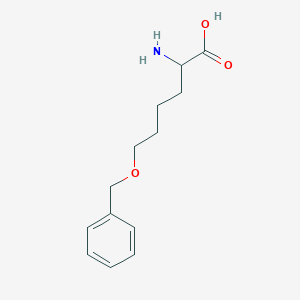
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
